
7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate is a chemical compound that has gained significant attention in scientific research due to its potential application in biomedical and environmental studies. This compound is a derivative of benzo(a)pyrene, which is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. However, this compound has shown promise in various areas of research, including the synthesis of biomaterials, drug delivery systems, and environmental remediation.
Mécanisme D'action
The mechanism of action of 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate is not fully understood. However, studies have suggested that the compound interacts with cellular membranes and proteins, leading to changes in their structure and function. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and reduce the expression of genes associated with inflammation. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate in lab experiments is its ability to interact with cellular membranes and proteins, making it a useful tool for studying cellular processes. Additionally, the compound has low toxicity and is biodegradable, making it a safe and environmentally friendly option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for research involving 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate. One area of research is in the development of new drug delivery systems that incorporate this compound to enhance drug efficacy. Additionally, the compound may have potential applications in environmental remediation, where it could be used to degrade 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonates in contaminated soils and water. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of 7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate involves a multi-step process that starts with the oxidation of benzo(a)pyrene to form benzo(a)pyrene-7,8-dione. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form the sodium salt of this compound. The final step involves the acidification of the reaction mixture to obtain the desired compound.
Applications De Recherche Scientifique
7,8,9-Trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene-10-sulfonate has been extensively studied for its potential application in various areas of scientific research. One of the most significant applications is in the synthesis of biomaterials, where the compound has been used as a building block for the preparation of biocompatible and biodegradable materials. Additionally, the compound has been used in drug delivery systems, where it has shown promise in enhancing the efficacy of anticancer drugs.
Propriétés
Numéro CAS |
124443-16-9 |
|---|---|
Formule moléculaire |
C20H16O6S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(7R,8S,9S,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-10-sulfonic acid |
InChI |
InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)20(27(24,25)26)19(23)18(17)22/h1-8,17-23H,(H,24,25,26)/t17-,18+,19+,20+/m1/s1 |
Clé InChI |
GTWWVQRQJNLCLW-FYQPLNBISA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)S(=O)(=O)O)C=C2 |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)S(=O)(=O)O)C=C2 |
Autres numéros CAS |
124443-16-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)
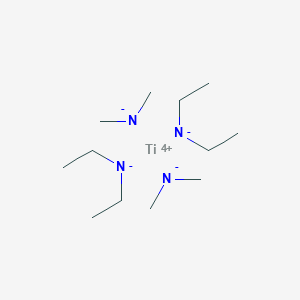
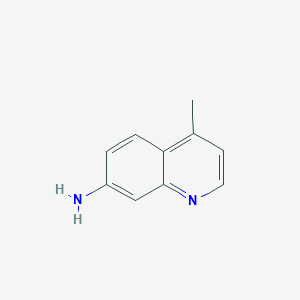
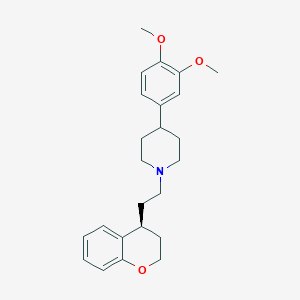
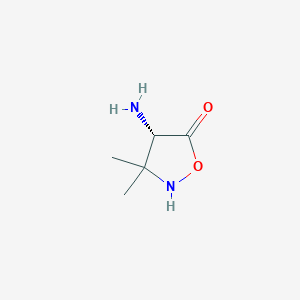
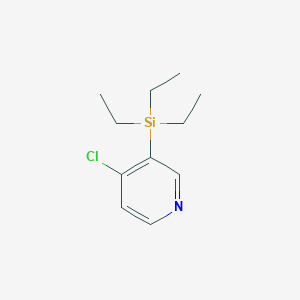
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

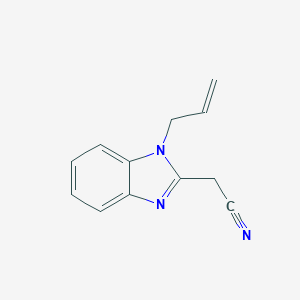
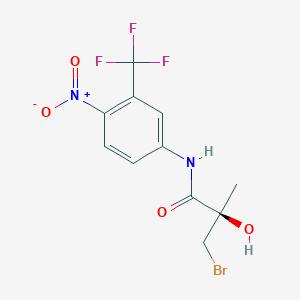
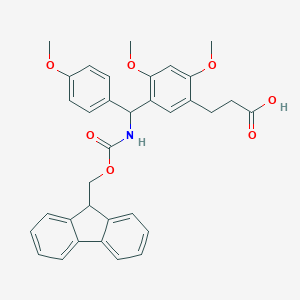

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)